2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine - 1192356-25-4

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Catalog Number: EVT-1755125
CAS Number: 1192356-25-4
Molecular Formula: C9H11F3N2
Molecular Weight: 204.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

    5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

    • Compound Description: Pexidartinib, a known CSF1R inhibitor, is a dihydrochloride salt existing in dihydrate form. [] Its crystal structure reveals a complex H-bonded framework stabilized by interactions between the pexidartinib molecule, water molecules, and chloride ions. []

    4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

    • Compound Description: This compound is characterized by a C-F···π interaction, where the lone pair of a fluorine atom from the trifluoromethyl group interacts with the π-electrons of the pyridinyl ring. [] This interaction, primarily driven by dispersion forces, was confirmed through crystallographic analysis and the presence of bond critical points. []

    5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

      5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

      • Compound Description: HNPC-A9229 is a potent fungicide, derived from optimization efforts around the pyrimidin-4-amine scaffold. [] It exhibits exceptional activity against Puccinia sorghi and Erysiphe graminis, outperforming or rivaling commercial fungicides. [] Crucially, HNPC-A9229 demonstrates low toxicity to rats, addressing the safety concerns associated with its predecessor, 2a. []

      3-(4-Substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine Analogues

      • Compound Description: This series features a propan-1-amine chain with N,N-dimethyl substitution and a pyridin-2-yl group at the 3-position. [] A phenyl ring, further substituted with various thiocarbamido groups at the 4-position, connects to the propan-1-amine chain. [] The compounds were synthesized and characterized using various spectroscopic techniques. [] Their specific biological activities remain undisclosed in the provided abstracts.

      1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

      • Compound Description: This compound features two 3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl units connected to a central benzene ring at the 1,4 positions. [] The molecule adopts an extended conformation in its crystal structure due to the transoid arrangement of the pyridine substituents. []

      3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

      • Compound Description: This compound consists of a 6-(trifluoromethyl)pyridin-2-yl unit linked to a phenylprop-2-enoic acid moiety via an oxymethylene bridge. [] Crystallographic analysis revealed the formation of dimers through O—H⋯O hydrogen bonds, further stabilized by C—H⋯O and C—H⋯F interactions, forming layered structures. [] The trifluoromethyl group in this molecule exhibits disorder. []

      4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

      • Compound Description: This compound features a 3-bromo-5-(trifluoromethyl)pyridin-2-yl unit linked to a benzonitrile moiety through an oxymethylene bridge. [] Its crystal structure has been determined, providing valuable structural information. []

      5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

      • Compound Description: PQR309 (Bimiralisib) is a potent pan-class I PI3K inhibitor with additional activity against mTOR kinase. [] It exhibits a favorable pharmacological profile, including oral bioavailability, blood-brain barrier permeability, and suitable pharmacokinetic parameters in various species. [] These characteristics, combined with its efficacy in preclinical cancer models, led to its development as a clinical candidate for oncology. []

      (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

      • Compound Description: This compound is a novel crystalline form of a DGAT1 inhibitor. [] The patent highlights its potential use in treating DGAT1 activity-related conditions in mammals. []

      1,3-bis(pyridin-2-yl)propan-2-one

      • Compound Description: This compound exhibits enol-enamine tautomerism in its crystal structure. [] The relative population of its tautomers is temperature-dependent, highlighting the small energy difference between these forms. [] Crystal packing, specifically dimer formation, influences this tautomeric equilibrium. []

      N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

      • Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). [] It emerged as a lead compound due to its novel structure and potential for an improved pharmacokinetic profile compared to existing IMPDH inhibitors like mycophenolate mofetil. []
      • Compound Description: This series encompasses two ruthenium nitrosyl complexes, []3+ and []2+, differing in their NO coordination modes and electronic structures. [] These complexes, synthesized from a chloro precursor, exhibit distinct spectroscopic properties, particularly in their ν(NO) stretching frequencies. [] Both complexes release NO upon exposure to visible light and exhibit reactivity with reduced myoglobin. []

      3,4-Bis(substituted phenyl)-7-(6-methylpyridin-2-yl)-3,3a,3b,4-tetrahydro-7H-pyrrolo[2,3-c:5,4-c']diisoxazole Derivatives

      • Compound Description: This group comprises bis-isoxazole derivatives synthesized via a microwave-assisted solvent-free method. [] Several compounds within this series demonstrated promising antimicrobial and antioxidant activities. [] For instance, compound 4c exhibited potent antibacterial activity comparable to chloramphenicol, while compounds 4b, 4c, 5b, 5c, and 5e displayed significant antifungal activity against Aspergillus Niger. []

      (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

      • Compound Description: CORT125134 is a highly selective glucocorticoid receptor (GR) antagonist. [] Developed as a potential treatment for Cushing's syndrome, it demonstrates improved selectivity compared to the nonselective GR antagonist mifepristone, aiming to reduce unwanted side effects. [] Its clinical potential is currently under investigation in Phase 2 trials. []

      4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

      • Compound Description: This series comprises potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors. [] Optimization within this series led to the identification of compound 83, characterized by its oral bioavailability, remarkable selectivity, and in vivo efficacy in inhibiting tumor growth in a mouse xenograft model. []

      Bis(2,2′:6′,2′′-terpyridine)ruthenium(II) Perchlorate Hydrate

      • Compound Description: This compound is a ruthenium(II) complex with two tridentate 2,2′:6′,2′′-terpyridine ligands. [] Its crystal structure has been characterized, revealing typical distortions associated with bis(terpyridine) systems. []

      Bis(2,2′:6′,2′′-terpyridine)osmium(II) Perchlorate Hemihydrate

      • Compound Description: This osmium(II) complex, analogous to its ruthenium counterpart, features two tridentate 2,2′:6′,2′′-terpyridine ligands. [] Crystallographic studies reveal that the osmium-nitrogen bond distances are comparable to those in the ruthenium analogue. []

      Bis((1,10-phenanthrolin-2-yl)(pyridin-2-yl)amine)iron(II) Tetrafluoroborate Dihydrate

      • Compound Description: This iron(II) complex features two tridentate ligands, each comprising a 1,10-phenanthroline unit linked to a pyridin-2-yl group. [] Compared to the terpyridine complexes, this complex exhibits reduced distortion in its ligand geometry and metal ion environment, attributed to the formation of both five- and six-membered chelate rings. []

      Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

      • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. [] It demonstrates potent activity against PI3Kα, with minimal activity against other PI3K isoforms and a favorable selectivity profile against a panel of over 300 kinases. [] CYH33 exhibits promising antiproliferative activity in various cancer cell lines, particularly those derived from breast cancer. [] Oral administration of CYH33 showed significant efficacy in a mouse xenograft model, inhibiting tumor growth without causing significant weight loss or toxicity. []

      [4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] (JNJ-2482272)

      • Compound Description: JNJ-2482272, investigated as an anti-inflammatory agent, exhibited potent aryl hydrocarbon receptor (AhR) activation. [] Despite high plasma exposure after a single dose, repeated administration in rats resulted in minimal plasma concentrations, attributed to its autoinducer properties. [] In vitro studies revealed JNJ-2482272's potent AhR activation and induction of CYP1A1 gene expression, explaining its rapid metabolism and potential for autoinduction in humans. []

      1-Isonicotinoyl-4-phenylthiosemicarbazide

      • Compound Description: This compound serves as a precursor to two heterocyclic derivatives, a 1,3,4-oxadiazole (II) and a 1,2,4-triazole (III), upon reaction with Fe(II) or Mn(II) salts. []

      N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)

      • Compound Description: This compound, a 1,3,4-oxadiazole derivative, is synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. [] Its crystal structure reveals a nearly planar molecule stabilized by intra- and intermolecular hydrogen bonds. []

      4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III)

      • Compound Description: This 1,2,4-triazole derivative, synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide, exhibits a non-planar structure in its crystal form. [] Intermolecular hydrogen bonding interactions contribute to its three-dimensional network. []

      cis-Diaqua-bis(N-butyl-N-(pyridin-2-yl)pyridin-2-amine-κ2N,N′)cobalt(II)] dichloride trihydrate

      • Compound Description: This cobalt(II) complex features two chelating N-butyl-N-(pyridin-2-yl)pyridin-2-amine ligands and two aqua ligands, forming a six-coordinate octahedral geometry around the cobalt center. [] The crystal structure of the trihydrate form has been determined. []
      • Compound Description: This compound is a derivative with a 2-methoxy substitution on a phenyl ring. [] Its crystal structure differs from its 4-methyl- and 4-chloro-substituted counterparts. []

      1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

      • Compound Description: This compound emerged as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, identified as a structurally diverse back-up for another GlyT1 inhibitor (TP0439150). [] It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and effectively increases cerebrospinal fluid glycine levels in rats. []

      4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

      • Compound Description: This series of compounds represents potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2). [] Optimization led to the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a potent, irreversible LOXL2 inhibitor with high selectivity over LOX and other amine oxidases. [] Oral administration of 28 effectively reduced fibrosis in a mouse lung bleomycin model. [] Subsequently, the (R,R)-enantiomer (PAT-1251) progressed to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor. []

      6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

        CuCl(1-pyridin-2-yl-3-p-tolyl-thiourea)2

        • Compound Description: This copper(I) complex exists as three different isomers within its crystal structure, showcasing the labile nature of the complex and its implications for understanding low-symmetry crystal packing. []
        • Compound Description: This complex features two nickel(II) ions, each coordinated to two (9E)-N-({6-[(E)-(4-fluorobenzylimino)methyl]pyridin-2-yl}methylene)(4-fluorophenyl)methanammine ligands in an octahedral geometry. [] The crystal structure also reveals a network of hydrogen bonds involving water molecules, bromide anions, and the complex. []

        (4-[4-[5-(Substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid Derivatives

        • Compound Description: This group of compounds consists of various (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid derivatives, designed as DGAT inhibitors. []
        • Compound Description: TRV130 is a potent, selective, and G protein biased μ opioid receptor agonist. [] Developed as a potential treatment for acute severe pain, it exhibits an improved therapeutic index in rodent models compared to traditional μ opioid agonists like morphine. [] This improved profile, coupled with suitable characteristics for clinical development, has led to its evaluation in human clinical trials. []

        7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl)pyrido[2,3-d]pyrimidin-2-amine

        • Compound Description: This compound was complexed with Haemophilus influenzae Biotin Carboxylase for crystal structure analysis. [] While its specific biological activity is not elaborated upon, the study focuses on understanding the physicochemical properties influencing the permeability of small molecules across Gram-negative bacterial membranes. []

        6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

        • Compound Description: These compounds represent a novel class of potent adenosine A2A receptor antagonists investigated as potential therapeutics for Parkinson's disease. [] They exhibit exceptional receptor binding affinity and ligand efficiency, leading to significant efficacy in a haloperidol-induced catalepsy model. []

        2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl-benzamide

          2-{[{2-Hydroxy-3-[2-methyl-5-(propan-2-yl)phenoxy]propyl}(pyridin-2-ylmethyl)amino]methyl}phenol

          • Compound Description: This racemic compound is characterized by intra- and intermolecular hydrogen bonding interactions, contributing to its structural stability and polymeric chain formation. []
          • Compound Description: This study investigates the structure and H2O2 reactivity of copper(II) complexes with tris[(pyridin-2-yl)methyl]amine (TPA) ligands bearing phenyl substituents at the 6-position of the pyridine rings. [] The study examined the influence of these substituents on the coordination chemistry of the TPA ligand system, revealing variations in coordination geometry and reactivity with H2O2. []

          (2,6-Diisopropyl-phenyl)-[6-(2,6-dimethylphenyl)-pyridin-2-yl-methylene]-amine

          • Compound Description: This sterically demanding iminopyridine ligand is designed for use in neutral metal complexes. [, , ] Its structure features bulky phenyl substituents, and its synthesis is described in detail. [, ]

          (2,6-diisopropyl-phenyl)-(6-(2,6-dimethyl-phenyl)-pyridin-2-yl)-amine-(2,6-diisopropyl-phenyl)-(6-(2,6-dimethyl-phenyl)-pyridin-2-yl)-amido-lithium

          • Compound Description: This compound is a monomeric, three-coordinate lithium aminopyridinate, representing a class of lithium amides stabilized by sterically demanding aminopyridines. []

          Properties

          CAS Number

          1192356-25-4

          Product Name

          2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

          IUPAC Name

          2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine

          Molecular Formula

          C9H11F3N2

          Molecular Weight

          204.19 g/mol

          InChI

          InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3

          InChI Key

          SHWJCFHMVIPNER-UHFFFAOYSA-N

          SMILES

          CC(C)(C1=NC(=CC=C1)C(F)(F)F)N

          Canonical SMILES

          CC(C)(C1=NC(=CC=C1)C(F)(F)F)N

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.